molecular formula C15H18OS B13102235 1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol

1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol

Katalognummer: B13102235
Molekulargewicht: 246.4 g/mol
InChI-Schlüssel: UMAMSFOOJFQCRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol is an organic compound with the molecular formula C15H18OS and a molecular weight of 246.37 g/mol . This compound features a cyclopropyl group attached to a phenylthio moiety and a cyclohex-2-enol structure. It is primarily used in research settings and has various applications in chemistry and related fields.

Vorbereitungsmethoden

The synthesis of 1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol involves several steps. One common synthetic route includes the reaction of cyclopropyl phenyl sulfide with cyclohex-2-enone under specific conditions to yield the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the compound. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.

    Industry: It can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol involves its interaction with specific molecular targets. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropyl and cyclohex-2-enol moieties contribute to the compound’s overall stability and reactivity in different environments .

Vergleich Mit ähnlichen Verbindungen

1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol can be compared with similar compounds such as:

    Cyclopropyl phenyl sulfide: Lacks the cyclohex-2-enol structure.

    Cyclohex-2-enone: Does not contain the phenylthio or cyclopropyl groups.

    Phenylthio cyclohexanol: Contains a phenylthio group but lacks the cyclopropyl and enol functionalities.

The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical properties and reactivity .

Eigenschaften

Molekularformel

C15H18OS

Molekulargewicht

246.4 g/mol

IUPAC-Name

1-(1-phenylsulfanylcyclopropyl)cyclohex-2-en-1-ol

InChI

InChI=1S/C15H18OS/c16-14(9-5-2-6-10-14)15(11-12-15)17-13-7-3-1-4-8-13/h1,3-5,7-9,16H,2,6,10-12H2

InChI-Schlüssel

UMAMSFOOJFQCRV-UHFFFAOYSA-N

Kanonische SMILES

C1CC=CC(C1)(C2(CC2)SC3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.